N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a novel small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) specifically designed for topical ocular delivery. [] This compound belongs to the aminopyrimidine chemical class and is being investigated as a potential therapy for neovascular age-related macular degeneration. []
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide acts as a potent and selective VEGFR-2 inhibitor. [] VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones. By inhibiting VEGFR-2, the compound is designed to suppress the abnormal blood vessel growth associated with neovascular age-related macular degeneration. []
The primary scientific application of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-3-(trifluoromethyl)benzamide is as a potential therapy for neovascular age-related macular degeneration. [] Its development involved utilizing in vivo models of choroidal neovascularization (CNV) to establish the structure-activity relationship for efficacy after topical administration. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4